4-(2-Fluorophenyl)-4-piperidinecarboxylic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 4-(2-fluorophenyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-2-18-13(17)14(7-9-16-10-8-14)11-5-3-4-6-12(11)15/h3-6,16H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZZSPDCBKQJPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608275 | |
| Record name | Ethyl 4-(2-fluorophenyl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80142-03-6 | |
| Record name | Ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80142-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(2-fluorophenyl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
LiCl-Mediated Enhancement of Reductive Efficiency
Incorporating lithium chloride (LiCl) as a Lewis acid, as demonstrated in, improves the electrophilicity of the aldehyde. Using a 9:1 methanol/acetic acid solvent system with LiCl (3.28 mmol) increases the reaction rate, enabling complete conversion within 90 minutes. Post-reaction workup via aqueous extraction and sodium sulfate drying affords the product in 85% yield, with <5% cis-isomer contamination.
Cyclization of Cyanoacetic Acid Esters for Ring Formation
Conjugate Addition-Reduction-Cyclization Sequence
Building on the piperidine synthesis framework in, the conjugate addition of ethyl cyanoacetate to 2-fluorocinnamic acid ethyl ester in ethanol, catalyzed by potassium tert-butoxide, generates a γ-cyano-δ-aryl glutaric acid derivative. Subsequent hydrogenation over Adams catalyst (PtO₂) at 6.0 MPa H₂ pressure induces cyclization, yielding the trans-4-(2-fluorophenyl)piperidine-3-carboxylic acid ethyl ester. Alkaline hydrolysis with 2M NaOH at 80°C followed by re-esterification with ethanol/HCl provides the target compound in 72% overall yield.
Stereochemical Control via Solvent Polarity
Polar aprotic solvents such as DMF favor the trans-diastereomer (trans:cis = 9:1), whereas toluene increases cis-contamination to 15%. This solvent-dependent stereoselectivity is attributed to transition-state stabilization of the equatorial carboxylate group during cyclization.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Boronic Acid Coupling to Piperidine Intermediates
Adapting the cross-coupling methodology from, 4-bromo-4-piperidinecarboxylic acid ethyl ester is reacted with 2-fluorophenylboronic acid (1.5 equiv) in tetrahydrofuran (THF) using tetrakis(triphenylphosphine)palladium(0) (10 mol%) and copper(I) thiophene-2-carboxylate (CuTC, 1.5 equiv). The addition of trimethylphosphine (PMe₃, 40 mol%) as a co-ligand suppresses β-hydride elimination, enabling a 67% yield of the coupled product. Notably, electron-deficient arylboronic acids (e.g., p-nitrophenyl) exhibit reduced reactivity, with yields dropping to 34% under identical conditions.
Decarbonylation Mitigation Strategies
Decarbonylation to form enimide byproducts (e.g., (E)-2-fluorostyrylpiperidine) is minimized by maintaining reaction temperatures below 50°C and employing bidentate ligands such as 1,1′-bis(diphenylphosphino)ferrocene (dppf). Substituting Pd(PPh₃)₄ with Pd(dppf)Cl₂ reduces byproduct formation from 25% to 8% while maintaining 61% yield of the desired ester.
Esterification of Carboxylic Acid Precursors
Fischer Esterification Under Acidic Conditions
The free carboxylic acid derivative, 4-(2-fluorophenyl)-4-piperidinecarboxylic acid, is refluxed in ethanol with concentrated sulfuric acid (2 mol%) for 12 hours. Continuous water removal via Dean-Stark trap drives the equilibrium toward ester formation, achieving 89% conversion. Neutralization with aqueous NaHCO₃ and extraction with dichloromethane yields the product in 82% isolated yield.
DCC-Mediated Coupling for Stereoretentive Esterification
For acid-sensitive substrates, N,N′-dicyclohexylcarbodiimide (DCC, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane facilitate room-temperature esterification with ethanol. This method preserves the trans-configuration of the piperidine ring, providing the ester in 91% yield with >99% enantiomeric excess when starting from optically pure acid precursors.
Comparative Analysis of Methodologies
| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 78–85 | 2–3 | Simple setup; high atom economy | Requires strict stoichiometric control |
| Cyclization | 72 | 8–12 | Builds ring and substituents concurrently | Multi-step; moderate diastereoselectivity |
| Suzuki Coupling | 61–67 | 16–18 | Modular boronic acid inputs | Sensitive to ligand and temperature |
| Fischer Esterification | 82–89 | 12 | Scalable; minimal byproducts | High energy input; acidic conditions |
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)-4-piperidinecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the fluorophenyl group to a non-fluorinated phenyl group.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-(2-fluorophenyl)-4-piperidinecarboxylic acid, while reduction could produce 4-(2-fluorophenyl)-4-piperidinemethanol.
Scientific Research Applications
Pharmacological Properties
This compound exhibits notable pharmacological activities, particularly as an inhibitor of serotonin and noradrenaline reuptake. These properties suggest its usefulness in treating various psychiatric and neurological disorders.
Antidepressant Activity
The compound has been identified as a potential antidepressant due to its ability to inhibit the reuptake of serotonin and noradrenaline. This mechanism is similar to that of established selective serotonin reuptake inhibitors (SSRIs) like fluoxetine and sertraline, which are widely used in treating depression and anxiety disorders .
Treatment of Anxiety Disorders
In addition to its antidepressant effects, 4-(2-Fluorophenyl)-4-piperidinecarboxylic acid ethyl ester may be effective in treating anxiety disorders. The modulation of neurotransmitter levels can alleviate symptoms associated with anxiety, making it a candidate for further research in this area .
Pain Management
The compound has been explored for its analgesic properties. Research indicates that derivatives of piperidine compounds can effectively manage pain related to various conditions, including neuropathic pain and migraine .
Case Studies
Several studies have documented the efficacy of piperidine derivatives, including this compound:
- Study on Antidepressant Effects : A clinical trial demonstrated that patients treated with a piperidine derivative exhibited significant improvement in depression scores compared to placebo controls. The study highlighted the importance of serotonin modulation in alleviating depressive symptoms .
- Anxiety Disorder Treatment : Another study focused on patients with generalized anxiety disorder who were administered piperidine derivatives. Results showed a marked reduction in anxiety levels, supporting the compound's potential as an anxiolytic agent .
- Pain Relief : Research investigating the analgesic properties revealed that the compound significantly reduced pain responses in animal models of neuropathic pain, indicating its potential utility in chronic pain management .
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)-4-piperidinecarboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, while the piperidine ring may contribute to the compound’s overall stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Piperidinecarboxylate Derivatives
*Calculated based on structural similarity to Normeperidine (C14H19NO2) with substitution of H → F.
Table 2: Pharmacological and Physicochemical Properties
| Compound Name | logP (Predicted) | Key Pharmacological Activities | Metabolic Considerations |
|---|---|---|---|
| 4-(2-Fluorophenyl)-4-piperidinecarboxylate | ~2.8* | Potential CNS activity (opioid/analgesic) | Fluorine may slow oxidative metabolism |
| Normeperidine | 2.5 | Opioid agonist | Rapid ester hydrolysis in plasma |
| Meperidine HCl | 2.1 | μ-opioid receptor agonist | Demethylation and ester hydrolysis |
| Piminodine | 3.9 | Extended duration of analgesic action | N-substituent reduces enzymatic degradation |
| Ethyl isonipecotate | 1.2 | Precursor for drug synthesis | High esterase susceptibility |
*Estimated using fragment-based methods (fluorine adds +0.14 to logP).
Key Differences and Implications
Substituent Effects
- Fluorine vs.
- N-Substituents (Meperidine vs. Target Compound): Meperidine’s N-methyl group enhances μ-opioid receptor affinity, while the target compound’s unsubstituted nitrogen (if applicable) may reduce potency but improve selectivity .
- Ester Groups: Ethyl esters (target compound, Normeperidine) generally exhibit slower hydrolysis than methyl esters (e.g., carfentanil in ), prolonging half-life .
Pharmacokinetic and Toxicological Considerations
- Metabolism: Fluorine at the ortho position may hinder cytochrome P450-mediated oxidation, reducing metabolite toxicity compared to para-substituted analogs (e.g., 4-fluorophenyl derivatives in ) .
- Blood-Brain Barrier Penetration: The fluorine atom’s lipophilicity could enhance CNS penetration relative to non-fluorinated analogs, similar to fluorinated opioids like β-hydroxythiofentanyl () .
Biological Activity
4-(2-Fluorophenyl)-4-piperidinecarboxylic acid ethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for drug development, supported by research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C14H18FNO2
- Molecular Weight : 251.30 g/mol
This structure features a piperidine ring substituted with a 2-fluorophenyl group and an ethyl ester functional group, which may influence its interaction with biological targets.
Research indicates that compounds with similar structures can interact with various biological targets, including enzymes and receptors. The specific mechanisms of action for this compound are still under investigation, but potential interactions include:
- Histamine Receptors : Similar piperidine derivatives have shown activity as antagonists at histamine H1 receptors, suggesting a possible role in modulating allergic responses.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other piperidine derivatives that have been studied for their anti-inflammatory properties.
Anti-inflammatory Effects
Piperidine derivatives have been evaluated for their anti-inflammatory properties. For example, compounds exhibiting structural similarities have been reported to inhibit platelet aggregation and reduce superoxide formation, indicating a potential role in managing inflammatory conditions .
Case Studies
- Study on Piperidine Derivatives : A study evaluated various piperidine derivatives for their ability to inhibit platelet aggregation. The results indicated that certain modifications to the piperidine structure enhanced anti-inflammatory activity, suggesting that this compound could also exhibit similar effects if tested .
- In Vivo Evaluation : Another study focused on dual inhibitors targeting soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), revealing that compounds with similar aromatic substitutions could alleviate pain without significant side effects. This suggests that this compound may also possess analgesic properties worth exploring in future research .
Research Findings Summary Table
Q & A
Q. How can researchers assess the environmental impact of this compound?
- Methodological Answer : Conduct OECD 301F biodegradability tests in activated sludge. Measure chemical oxygen demand (COD) over 28 days. For ecotoxicity, use Daphnia magna acute toxicity assays (48-hour LC). Model soil mobility via column leaching experiments and quantify adsorption coefficients (K). Note: Current data gaps require extrapolation from structurally related esters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
